1,2-Dihydroacenaphthylen-4-amine
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Overview
Description
1,2-Dihydroacenaphthylen-4-amine is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylen-4-amine can be synthesized through several methods. One common approach involves the reduction of acenaphthenequinone followed by amination. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the amination step can be carried out using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of acenaphthenequinone derivatives.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
1,2-Dihydroacenaphthylen-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylen-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: The parent compound, used as a precursor in the synthesis of 1,2-Dihydroacenaphthylen-4-amine.
Acenaphthenequinone: An oxidized derivative of acenaphthene, used in various synthetic applications.
1,2-Dihydroacenaphthylen-5-amine: A positional isomer with similar chemical properties
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
4657-97-0 |
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Molecular Formula |
C12H11N |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylen-4-amine |
InChI |
InChI=1S/C12H11N/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-3,6-7H,4-5,13H2 |
InChI Key |
USPFODDAZNDECA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC(=C2)N |
Origin of Product |
United States |
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